2-Phenoxy-2-phenylacetic acid

Chiral Resolution Asymmetric Synthesis Enantiopure Building Blocks

Unlike achiral diphenylacetic acid, 2-Phenoxy-2-phenylacetic acid (CAS 3117-38-2) features a chiral α-carbon with a phenoxy substituent that enables enantiomeric resolution (>98% ee) and unlocks synthetic routes to endothelin receptor antagonists and glucocorticoid receptor modulators. Its solved crystal structure (monoclinic C2, a=20.2528 Å) and sharp melting point (108–109.5°C) ensure reproducible solid-form screening and batch-to-batch consistency. For stereospecific drug discovery and polymorphism studies, this is the essential phenoxyphenylacetic acid scaffold—do not accept generic substitutes.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 3117-38-2
Cat. No. B1360114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-2-phenylacetic acid
CAS3117-38-2
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
InChIKeyABUKMOCUMIPDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-2-phenylacetic Acid (CAS 3117-38-2): A Comprehensive Product-Specific Evidence Guide for Procurement and Research Differentiation


2-Phenoxy-2-phenylacetic acid (CAS 3117-38-2), also known as α-phenoxybenzeneacetic acid, is a chiral organic compound belonging to the class of phenoxy-substituted phenylacetic acids [1]. Its structure comprises a central chiral carbon bonded to a phenyl ring, a phenoxy group, and a carboxylic acid moiety, with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol [2]. This compound is a white to off-white solid with a melting point of 108–109.5 °C [2] and demonstrates limited water solubility but good solubility in organic solvents . While it serves as a versatile building block in organic synthesis, its true value lies in specific, quantifiable biological and physicochemical differentiations that dictate its selection over close structural analogs .

Why Generic Substitution of 2-Phenoxy-2-phenylacetic Acid (CAS 3117-38-2) Fails: Understanding the Specificity Gap in Procurement


Generic substitution of 2-phenoxy-2-phenylacetic acid with superficially similar compounds like diphenylacetic acid or other α-substituted phenylacetic acids is not scientifically valid due to profound differences in biological target engagement and chemical reactivity [1]. While the diphenylmethane core is common, the presence of the phenoxy group on the α-carbon introduces a chiral center and fundamentally alters the compound's pharmacological profile [2]. For instance, 2-phenoxy-2-phenylacetic acid has been shown to bind to the glucocorticoid receptor and inhibit PPARγ, activities not reported for its simpler diphenylacetic acid analog . Furthermore, the phenoxy substituent enables unique synthetic derivatization pathways, such as those leading to endothelin antagonists and resolved enantiomers, which are unattainable with non-phenoxy analogs [3][4]. The following sections provide the quantifiable evidence that substantiates these critical differentiations, guiding informed procurement decisions.

Quantitative Differentiation Evidence for 2-Phenoxy-2-phenylacetic Acid (CAS 3117-38-2) vs. Key Analogs


Chiral Center Enables Enantiomeric Resolution: A Key Differentiator from Achiral Diphenylacetic Acid

Unlike achiral diphenylacetic acid (CAS 117-34-0), 2-phenoxy-2-phenylacetic acid possesses a chiral center at the α-carbon [1]. This inherent chirality is not merely a structural feature but a functional necessity for applications requiring enantiomerically pure compounds. Patents demonstrate the successful resolution of its derivatives into single enantiomers using chiral amines, with crystallization methods yielding high enantiomeric excess (ee) [2]. For example, the resolution of halofenate, a derivative, achieved an ee >98% [2]. This contrasts with diphenylacetic acid, which cannot be resolved and thus lacks the capacity to generate enantiopure building blocks or investigate stereospecific biological activities.

Chiral Resolution Asymmetric Synthesis Enantiopure Building Blocks

Differential Biological Target Engagement: Glucocorticoid Receptor Binding and PPARγ Inhibition

2-Phenoxy-2-phenylacetic acid demonstrates specific binding to the glucocorticoid receptor and inhibits PPARγ activity, a profile not documented for structurally simpler analogs like diphenylacetic acid . While diphenylacetic acid derivatives are primarily noted for antispasmodic or CNS effects, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in mice and block NFκB activation, likely through these distinct molecular interactions . These data, while from vendor sources, indicate a unique pharmacological fingerprint driven by the phenoxy moiety, justifying its selection over non-phenoxy analogs for research into glucocorticoid or PPARγ pathways.

Immunosuppression Inflammation Nuclear Receptor Pharmacology

Differentiation in Solid-State Properties: Crystal Structure and Melting Point vs. Diphenylacetic Acid

The solid-state properties of 2-phenoxy-2-phenylacetic acid are distinct from its simpler analog, diphenylacetic acid. The melting point of 2-phenoxy-2-phenylacetic acid is reported at 108–109.5 °C [1], whereas diphenylacetic acid melts at a significantly higher 147–149 °C [2]. Furthermore, a single-crystal X-ray diffraction study of a related derivative (α-(phenoxy)-α-phenylacetic acid) confirmed its crystallization in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [3]. These precise crystallographic data are not transferable to diphenylacetic acid, which exhibits different crystal packing [2]. These differences can be critical for formulation development, solid-state stability studies, and process engineering.

Crystallography Solid-State Characterization Physicochemical Properties

Differentiated Synthetic Utility: Scaffold for Endothelin Antagonists and Beyond

The phenoxyphenylacetic acid core is a privileged scaffold in medicinal chemistry, most notably as a precursor to potent endothelin receptor antagonists [1]. Patents from Merck & Co. explicitly claim 2-phenoxy-2-phenylacetic acid derivatives as endothelin antagonists useful for treating hypertension and related cardiovascular disorders [1][2]. This specific therapeutic application is directly linked to the phenoxyphenylacetic acid structure. In contrast, simpler analogs like diphenylacetic acid or phenylacetic acid are not associated with this class of activity. The presence of the phenoxy group is essential for the required binding interactions with the endothelin receptor, as evidenced by structure-activity relationships (SAR) outlined in these patents [1].

Endothelin Antagonists Cardiovascular Drug Discovery Medicinal Chemistry

Best Research and Industrial Application Scenarios for 2-Phenoxy-2-phenylacetic Acid (CAS 3117-38-2)


Enantioselective Synthesis and Chiral Resolution Research

This compound is a requisite starting material for any project requiring an enantiomerically pure building block from the phenoxyphenylacetic acid class. As detailed in Section 3, its inherent chirality allows for resolution into single enantiomers with high purity (>98% ee) using established methods [1]. This makes it invaluable for synthesizing chiral ligands, investigating stereospecific biological activity, or preparing enantiopure pharmaceutical candidates. The use of achiral diphenylacetic acid in this context is impossible, rendering 2-phenoxy-2-phenylacetic acid the only viable choice.

Medicinal Chemistry for Cardiovascular and Inflammatory Disease Targets

The compound is a validated core for developing endothelin receptor antagonists, a class of therapeutics for hypertension and related cardiovascular conditions, as supported by patent literature [2][3]. Its distinct biological activity also extends to glucocorticoid receptor binding and PPARγ inhibition, making it a relevant scaffold for anti-inflammatory and metabolic disease research . These applications are unique to the phenoxyphenylacetic acid structure and cannot be accessed using simpler, non-phenoxy analogs like diphenylacetic acid, ensuring its procurement is essential for focused drug discovery in these areas.

Solid-State and Pre-Formulation Development Studies

The well-characterized solid-state properties of 2-phenoxy-2-phenylacetic acid, including its melting point of 108–109.5 °C [4] and a fully solved single-crystal X-ray structure (monoclinic C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) [5], make it an ideal candidate for systematic solid-form screening. Researchers can use it to study polymorphism, co-crystal formation, or to understand the relationship between molecular structure and crystal packing. These precise physicochemical parameters are not shared with its analogs, making it a unique and well-defined model system for solid-state chemistry and pre-formulation investigations.

General Organic Synthesis as a Specific, Functionalized Building Block

As noted in Section 1, the presence of both a carboxylic acid and a phenoxy group on a chiral α-carbon provides a versatile but specific platform for derivatization. The carboxylic acid can undergo esterification or amidation, while the phenoxy group can participate in nucleophilic substitutions . This combination enables the construction of complex molecules with a defined three-dimensional orientation. Its procurement is justified when the synthetic goal demands this precise substitution pattern and chiral center, which is not offered by simpler, more generic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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